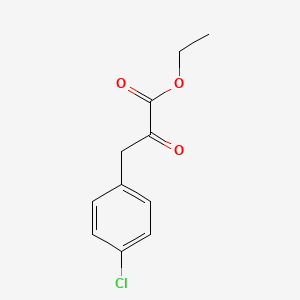

Ethyl 3-(4-chlorophenyl)-2-oxopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-chlorophenyl)-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYWONPQBLHLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371333 | |

| Record name | ethyl 3-(4-chlorophenyl)-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99334-10-8 | |

| Record name | ethyl 3-(4-chlorophenyl)-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 4 Chlorophenyl 2 Oxopropanoate and Analogous Alpha Keto Esters

Established and Novel Synthetic Routes to Alpha-Keto Esters

The preparation of α-keto esters can be achieved through several established and innovative synthetic pathways. These routes include esterification of α-keto acids, condensation reactions to form key precursors, acylation of aromatic compounds, and various oxidative methods.

Esterification-Based Syntheses

A straightforward method for the synthesis of α-keto esters is the direct esterification of the corresponding α-keto acids. This reaction is a fundamental process in organic chemistry where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. While effective, the utility of this method for producing a wide range of α-keto esters can be limited by the commercial availability and cost of the starting α-keto acids. The process is particularly suitable for the synthesis of pyruvate (B1213749) esters, where the parent pyruvic acid is readily accessible. mdpi.com

Condensation Reactions in the Formation of Alpha-Keto Ester Precursors

Condensation reactions, particularly the Claisen condensation, are pivotal in creating precursors to α-keto esters, namely β-keto esters. The Claisen condensation involves the reaction between two ester molecules, or an ester and another carbonyl compound, in the presence of a strong base to form a β-keto ester or a β-diketone. organic-chemistry.orglibretexts.org This reaction is a reliable method for carbon-carbon bond formation. libretexts.org

The mechanism involves the deprotonation of an α-hydrogen of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. masterorganicchemistry.com Subsequent elimination of an alkoxide group yields the β-keto ester. libretexts.org For the synthesis of a variety of β-keto esters, a "crossed" Claisen condensation can be employed, where one of the ester partners lacks enolizable α-hydrogens to prevent self-condensation and lead to a mixture of products. organic-chemistry.org The resulting β-keto esters are valuable intermediates that can be further manipulated to yield the desired α-keto esters.

| Reactants | Base | Product | Reference |

| Two equivalents of an ester with α-hydrogens | Sodium ethoxide | β-keto ester | organic-chemistry.org |

| Ester with α-hydrogens and an aromatic ester (no α-hydrogens) | Strong base | β-keto ester (from crossed Claisen) | organic-chemistry.org |

| Ketones or nitriles with an ester | Strong base (e.g., sodium amide, sodium hydride) | β-diketone or β-ketonitrile | organic-chemistry.org |

This table summarizes different variations of the Claisen condensation for the synthesis of β-keto ester precursors.

Acylation Strategies for Carbonyl Group Introduction

Acylation reactions, particularly the Friedel-Crafts acylation, provide a direct method for the introduction of the keto group adjacent to an aromatic ring, a key structural feature of compounds like ethyl 3-(4-chlorophenyl)-2-oxopropanoate. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). nih.govmdpi.com

For the synthesis of aryl α-keto esters, ethyl oxalyl chloride is a common acylating agent. mdpi.com The reaction of an arene with ethyl oxalyl chloride under Friedel-Crafts conditions directly furnishes the desired aryl α-keto ester. However, this method can be limited by the reactivity of the aromatic substrate and the potential for side reactions, often requiring the use of strong Lewis acids in stoichiometric amounts. mdpi.com

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |

| Arenes | Ethyl oxalyl chloride | Lewis Acid (e.g., AlCl₃) | Aryl α-keto ester | mdpi.com |

| Benzene (B151609) | Benzoyl chloride | Aluminum chloride | Benzophenone | google.com |

| 3,4-dimethoxybenzoic acid | 1,2-dimethoxybenzene | Polyphosphoric acid | 4,5,3',4'-tetramethoxybenzophenone | nih.gov |

This table provides examples of Friedel-Crafts acylation reactions for the synthesis of ketones and keto esters.

Oxidative Methodologies in Alpha-Keto Ester Synthesis

Oxidative methods offer a versatile approach to α-keto esters from various precursors. These reactions often involve the oxidation of α-hydroxy acids or their esters, or the oxidative cleavage of other functional groups. organic-chemistry.orgnih.gov

A chemoselective method for the oxidation of α-hydroxy acids to α-keto acids utilizes nitroxyl (B88944) radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.orgacs.org This approach is notable for its mild conditions, which are crucial for preserving the often-labile α-keto acid products. acs.org Similarly, the oxidation of α-hydroxy esters can be achieved using various catalytic systems. For instance, a Zn(NO₃)₂/VOC₂O₄ system has been shown to selectively oxidize α-hydroxy acid esters to α-keto acid esters under molecular oxygen. mdpi.com

Another innovative approach involves the visible light-induced copper-catalyzed oxidation of terminal alkynes in the presence of alcohols, using molecular oxygen as a sustainable oxidant. This method proceeds via the formation of a phenylglyoxal (B86788) intermediate to yield α-keto esters. semanticscholar.org

| Starting Material | Reagents/Catalyst | Product | Reference |

| α-Hydroxy acids | AZADO, NaNO₂, O₂ | α-Keto acids | organic-chemistry.orgacs.org |

| α-Hydroxy acid esters | Zn(NO₃)₂/VOC₂O₄, O₂ | α-Keto acid esters | mdpi.com |

| Terminal alkynes, Alcohols | CuI, 2-picolinic acid, O₂, blue LEDs | α-Keto esters | semanticscholar.org |

| α-Aryl halogen derivatives | Photocatalysis and organocatalysis, sunlight, air | α-Aryl carbonyl compounds | organic-chemistry.org |

This table highlights various oxidative methodologies for the synthesis of α-keto esters and related compounds.

Catalytic Approaches in the Preparation of Ethyl 3-(4-chlorophenyl)-2-oxopropanoate and its Precursors

Catalytic methods, particularly those employing transition metals, have become indispensable in modern organic synthesis for their efficiency, selectivity, and functional group tolerance. These approaches are widely used in the preparation of α-keto esters and their precursors.

Transition Metal-Catalyzed Syntheses

Transition metals such as palladium, rhodium, and copper are effective catalysts for a variety of transformations leading to α-keto esters. These reactions include carbonylations, cross-coupling reactions, and oxidative processes.

Palladium-Catalyzed Syntheses: Palladium catalysts are well-known for their utility in carbonylation and cross-coupling reactions. For instance, the bicarbonylation of aryl halides in the presence of a palladium catalyst and carbon monoxide (CO) under pressure provides a route to α-keto acid esters. mdpi.com Palladium-catalyzed β-arylation of α-keto esters has also been developed, allowing for the coupling of α-keto ester enolates with aryl bromides to form β-aryl α-keto esters. nih.govfao.org This method is valuable for creating a diverse range of these compounds. nih.gov Furthermore, palladium-catalyzed decarboxylation reactions of diallyl α-oxalcarboxylates can yield α-keto acids. oup.com

Rhodium-Catalyzed Syntheses: Rhodium catalysts have been employed in the synthesis of α-keto esters through the reaction of arylboronic acids with ethyl cyanoformate. In this process, an arylrhodium(I) species selectively reacts with the cyano group to afford the corresponding α-keto ester in good yields. rsc.orgnih.gov Rhodium catalysts are also effective in mediating the intramolecular C-H insertion of α-aryl-α-diazo ketones to produce α-aryl cyclopentanones, which are valuable intermediates. organic-chemistry.org

Copper-Catalyzed Syntheses: Copper catalysts offer an inexpensive and efficient alternative for several synthetic transformations. A notable example is the copper-catalyzed aerobic deacylation of substituted acetoacetate (B1235776) esters to prepare β-stereogenic α-keto esters. nih.gov Copper is also used in the enantioselective Henry reaction of α-keto esters with nitromethane (B149229) to produce optically active β-nitro-α-hydroxy esters, which are precursors to β-amino-α-hydroxy esters. acs.orgresearchgate.net Additionally, as mentioned earlier, visible light-induced copper-catalyzed oxidation of terminal alkynes is an effective method for α-keto ester synthesis. rsc.org

| Catalyst | Reaction Type | Reactants | Product | Reference |

| Palladium | Bicarbonylation | Aryl halides, CO, Alcohol | α-Keto acid ester | mdpi.com |

| Palladium | β-Arylation | α-Keto ester enolates, Aryl bromides | β-Aryl α-keto ester | nih.govfao.org |

| Rhodium | Reaction with cyanoformate | Arylboronic acids, Ethyl cyanoformate | α-Keto ester | rsc.orgnih.gov |

| Copper | Aerobic deacylation | Substituted acetoacetate esters | β-Stereogenic α-keto ester | nih.gov |

| Copper | Enantioselective Henry reaction | α-Keto esters, Nitromethane | β-Nitro-α-hydroxy ester | acs.orgresearchgate.net |

| Copper | Photoredox oxidation | Terminal alkynes, Alcohols | α-Keto ester | rsc.org |

This table summarizes various transition metal-catalyzed reactions for the synthesis of α-keto esters and their derivatives.

Organocatalytic Transformations

The synthesis of α-keto esters, including analogues of Ethyl 3-(4-chlorophenyl)-2-oxopropanoate, has increasingly benefited from the development of organocatalysis, which offers a metal-free alternative to traditional methods. These transformations leverage small organic molecules to catalyze reactions with high efficiency and selectivity.

One prominent organocatalytic approach involves the oxidation of α-hydroxy acids or their derivatives. For instance, nitroxyl radical catalysts like 2-azaadamantane N-oxyl (AZADO) can facilitate the chemoselective oxidation of α-hydroxy acids to the corresponding α-keto acids, which can then be esterified. organic-chemistry.org This method is advantageous as it can utilize molecular oxygen as a co-oxidant, aligning with green chemistry principles. organic-chemistry.org Another strategy combines photocatalysis and organocatalysis, using natural sunlight and air to efficiently oxidize α-aryl halogen derivatives into α-aryl carbonyl compounds at room temperature. organic-chemistry.org

N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for synthesizing related structures like α-amino-β-keto esters through cross-coupling reactions of aldehydes with α-imino esters. beilstein-journals.org This "umpolung" or reverse polarity approach generates an acyl anion equivalent from an aldehyde, which then attacks the imino ester. beilstein-journals.org Furthermore, chiral thiourea (B124793) catalysts have been successfully employed in the enantioselective formal O–H bond insertion of α-carbonyl sulfur ylides, providing access to enantioenriched ketones bearing a tertiary α-oxygenated stereocenter, a structure analogous to α-keto esters. acs.org

The table below summarizes various organocatalytic approaches applicable to the synthesis of α-keto esters and related compounds.

| Catalyst Type | Substrate(s) | Reaction Type | Key Features | Reference(s) |

| Nitroxyl Radical (e.g., AZADO) | α-Hydroxy acids | Chemoselective Oxidation | Uses molecular oxygen as co-oxidant; green methodology. | organic-chemistry.org |

| Photocatalyst + Organocatalyst | α-Aryl halogen derivatives | Oxidation | Uses natural sunlight and air; room temperature conditions. | organic-chemistry.org |

| N-Heterocyclic Carbene (NHC) | Aldehydes + α-Imino esters | Cross-Aza-Benzoin Reaction | Atom-efficient umpolung strategy for α-amino-β-keto esters. | beilstein-journals.org |

| Chiral Thiourea | α-Carbonyl sulfur ylides | Enantioselective O-H Bond Insertion | Metal-free synthesis of chiral α-oxygenated ketones. | acs.org |

Base-Mediated Synthetic Pathways

Base-mediated and base-promoted reactions represent a cornerstone in the synthesis of α-keto esters. These pathways are often characterized by their operational simplicity and the use of readily available and inexpensive reagents. A classic and highly relevant approach is the Claisen condensation reaction between an ester and a ketone or another ester, followed by further transformations. For the synthesis of Ethyl 3-(4-chlorophenyl)-2-oxopropanoate, a plausible route involves the condensation of ethyl acetate (B1210297) with a derivative of 4-chlorobenzoic acid, such as ethyl 4-chlorobenzoate, mediated by a strong base like sodium ethoxide. A similar method has been used to synthesize ethyl-3-oxo-3-(pyridin-4-yl)propanoate from ethyl isonicotinate (B8489971) and ethyl acetate. researchgate.net

Recent advancements include visible light-mediated, base-promoted reactions for synthesizing α-ketoamides from amines and phenacyl bromides, which showcase good functional group tolerance and scalability. organic-chemistry.org While this produces an amide instead of an ester, the underlying principle of base-facilitated C-C bond formation is analogous. Another important base-mediated pathway is the hydrolysis of reaction intermediates to yield the final α-keto acid or ester product. google.com For instance, after an initial carbon-carbon bond-forming step, a protected ester group might be deprotected under basic conditions. google.com

The synthesis can also proceed through the acylation of enol ethers followed by a haloform reaction, a method that is superior to many alternatives by avoiding problematic side products. orgsyn.org Additionally, α-keto esters can be prepared via the bicarbonylation of benzyl (B1604629) chloride, catalyzed by CoCl2 in the presence of bases such as calcium hydroxide (B78521). mdpi.com

| Base/Catalyst | Starting Materials | Reaction Type | Key Features | Reference(s) |

| Sodium Ethoxide | Ester + Ester (e.g., Ethyl Acetate + Ethyl 4-chlorobenzoate) | Claisen Condensation | Classic, cost-effective method for β-keto esters. | researchgate.net |

| Visible Light + Base | Amines + Phenacyl Bromides | Oxidative Amidation | Metal-free, scalable synthesis of α-ketoamides. | organic-chemistry.org |

| Potassium Carbonate | 1,1,1-trichloro-4-ethoxy-3-buten-2-one + Ethanol | Haloform Reaction | High-yield synthesis of a protected 3-formylpropanoate. | orgsyn.org |

| Calcium Hydroxide / K-pyridine-2-carboxylate | Benzyl Chloride + CO | Bicarbonylation (Cobalt-catalyzed) | High-yielding conversion to aryl α-keto esters. | mdpi.com |

Optimization of Reaction Parameters and Yields for Alpha-Keto Ester Production

Maximizing the yield and purity of α-keto esters like Ethyl 3-(4-chlorophenyl)-2-oxopropanoate is critically dependent on the careful optimization of various reaction parameters. The interplay between temperature, reaction time, catalyst loading, solvent, and reactant concentration dictates the efficiency and selectivity of the synthesis.

A systematic approach, such as factorial design, can be employed to efficiently explore the effects of multiple variables. rsc.org For example, in the synthesis of aroma esters, factors like acid excess, temperature, vacuum application, and time were successfully optimized to significantly increase conversion rates. rsc.org Applying a vacuum can be particularly effective in esterification reactions to remove water, a byproduct that can limit the reaction equilibrium. rsc.org

In a copper(II)-catalyzed aerobic deacylation method to produce α-keto esters, optimization revealed that using pressurized air (50 psig) and a specific catalyst loading (20 mol % of Cu(NO3)2·3H2O) provided the best results, affording an 83% yield. nih.gov This highlights the importance of both catalyst concentration and oxidant pressure.

Key parameters that require careful tuning include:

Temperature: Influences reaction rate but can also lead to side reactions or decomposition of thermally sensitive products. mdpi.comrsc.org

Catalyst Loading: A higher catalyst concentration may increase the reaction rate but also adds to the cost and can complicate purification. Finding the optimal loading is crucial for efficiency. nih.govresearchgate.net

Solvent: The choice of solvent can affect reactant solubility, catalyst activity, and reaction pathways. In some cases, solvent-free systems are preferable for green chemistry and industrial applications. mdpi.comrsc.org

Reaction Time: Sufficient time is needed for the reaction to reach completion, but excessively long times can lead to product degradation and lower throughput. rsc.orgresearchgate.net

Pressure: For reactions involving gases like CO or O2, pressure is a critical parameter that influences gas concentration in the liquid phase and thus the reaction rate. mdpi.comnih.gov

Considerations for Scalable Synthesis in Academic and Industrial Contexts

Transitioning a synthetic route for an α-keto ester from a small-scale academic laboratory setting to large-scale industrial production involves a distinct set of challenges and priorities. mdpi.com While academic research often prioritizes novelty and demonstrating proof-of-concept, industrial synthesis demands robustness, cost-effectiveness, safety, and environmental sustainability. google.commdpi.com

Key Considerations for Scalability:

Cost and Availability of Materials: Reagents that are feasible for gram-scale synthesis in a lab may be prohibitively expensive or unavailable in the quantities needed for industrial production. mdpi.com Industrial processes favor routes that utilize cheap, readily available starting materials. google.com

Process Safety and Efficiency: Reactions involving hazardous reagents, high pressures, or extreme temperatures require specialized equipment and stringent safety protocols, which add to the cost and complexity of a process. mdpi.com The ideal industrial process is operationally simple, uses mild conditions, and minimizes waste. google.com

Catalyst Selection: While precious metal catalysts (e.g., palladium, rhodium) can be highly effective, their high cost is a major drawback for large-scale applications. mdpi.com The development of catalysts based on more abundant and less expensive metals (e.g., copper, iron) or metal-free organocatalysts is a key area of industrial research. organic-chemistry.orgnih.gov Catalyst recyclability is also a major factor.

Reactor Design: For large-scale production, batch reactors may be replaced by continuous-flow systems or modular reactors. mdpi.com These can offer better control over reaction parameters, improved safety, and higher throughput.

Downstream Processing: The isolation and purification of the final product can account for a significant portion of the total production cost. An ideal synthetic route yields a product that is easily purified, for example, through crystallization rather than chromatography.

Green Chemistry and Sustainability: Industrial processes are increasingly scrutinized for their environmental impact. Key metrics include atom economy, E-factor (mass of waste per mass of product), and the use of non-toxic, renewable resources. mdpi.comrsc.org For example, converting biomass-derived α-hydroxy acids into α-keto esters is a promising green and scalable route. mdpi.com

Bridging the gap between academic discovery and industrial application requires early-stage consideration of these factors, ensuring that a developed synthesis is not only chemically elegant but also commercially viable and environmentally responsible. mdpi.com

Chemical Reactivity and Mechanistic Pathways of Ethyl 3 4 Chlorophenyl 2 Oxopropanoate

Reactions Centered at the Alpha-Keto Carbonyl Moiety

The presence of an α-keto group, adjacent to the ester functionality, imparts significant electrophilicity to the C2 carbon. This moiety is the primary site for nucleophilic attack and reduction, and its reactivity can be finely controlled to yield a variety of derivatives.

Nucleophilic Additions and Subsequent Derivatizations

The ketone carbonyl in Ethyl 3-(4-chlorophenyl)-2-oxopropanoate is highly susceptible to attack by a wide range of nucleophiles. These addition reactions can be followed by subsequent transformations to yield complex molecular architectures.

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are expected to add to the keto-carbonyl, forming a tertiary alcohol after an aqueous workup. The reaction must be carefully controlled, as strong, unhindered nucleophiles could potentially attack the ester carbonyl as well.

Amines represent another important class of nucleophiles. Primary amines can react with the ketone to form an intermediate carbinolamine, which then dehydrates to yield an imine. This transformation is foundational for synthesizing N-substituted α-amino esters through a process known as reductive amination, where the intermediate imine is reduced in situ. nih.gov This biocatalytic approach, employing imine reductases (IREDs), allows for the enantioselective synthesis of chiral amino esters from α-ketoesters. nih.gov

| Nucleophile | Reagent Example | Intermediate/Product | Product Class |

| Carbon Nucleophile | Methylmagnesium bromide (CH₃MgBr) | Ethyl 3-(4-chlorophenyl)-2-hydroxy-2-methylpropanoate | Tertiary Alcohol |

| Nitrogen Nucleophile | Benzylamine (BnNH₂) | Imine Derivative | Imine |

| Nitrogen Nucleophile | Hydrazine (B178648) (H₂NNH₂) | Pyrazolinone Derivative | Heterocycle |

Chemoselective Reduction Reactions Leading to Hydroxy Esters

The selective reduction of the ketone functionality in the presence of the ester group is a key transformation. This chemoselectivity can be achieved using mild hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a particularly effective reagent for this purpose, as it readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions. tandfonline.comresearchgate.netmasterorganicchemistry.com

The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic keto-carbonyl carbon. A subsequent protonation step, typically from the solvent (e.g., methanol (B129727) or ethanol), yields the corresponding α-hydroxy ester, Ethyl 3-(4-chlorophenyl)-2-hydroxypropanoate. libretexts.org While NaBH₄ is the reagent of choice for this selective transformation, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ketone and the ester functionalities, leading to a diol product. libretexts.org

| Reducing Agent | Typical Solvent | Product | Key Feature |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | Ethyl 3-(4-chlorophenyl)-2-hydroxypropanoate | Chemoselective reduction of the ketone |

| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF) | Ethyl 3-(4-chlorophenyl)-2-hydroxypropanoate | Chemoselective reduction of the ketone |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 3-(4-chlorophenyl)propane-1,2-diol | Reduction of both ketone and ester |

Oxidative Transformations of the Keto Functionality

The α-keto ester moiety is in a relatively high oxidation state. Consequently, it is generally resistant to further oxidation unless conditions promoting carbon-carbon bond cleavage are employed. Under harsh oxidative conditions, α-keto acids and their esters can undergo oxidative cleavage. For instance, reaction with superoxide (B77818) has been shown to cause oxidative cleavage of α-keto esters. acs.orgnih.gov Similarly, direct photo-oxidative decarboxylation can occur, leading to the loss of carbon dioxide and formation of other products. le.ac.uk

Most synthetic literature focuses on the formation of α-keto esters via the oxidation of precursors like α-hydroxy esters, methyl ketones, or alkenes, rather than the oxidation of the α-keto ester itself. organic-chemistry.orgmdpi.comorganic-chemistry.org Therefore, the primary utility of this functional group lies in its reductive and nucleophilic addition pathways rather than oxidative transformations.

Reactivity of the Ester Functional Group

The ethyl ester group undergoes characteristic nucleophilic acyl substitution reactions, including transesterification and hydrolysis, which are fundamental for modifying the carboxylate portion of the molecule.

Transesterification Studies

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This reaction is typically catalyzed by either an acid (e.g., sulfuric acid, H₂SO₄) or a base (e.g., sodium hydroxide (B78521), NaOH). researchgate.net The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess or as the solvent. youtube.com

For α-keto esters specifically, catalysts based on tin, titanium, or zirconium have also been employed to facilitate the transformation under anhydrous conditions. google.com This reaction allows for the synthesis of a library of different esters of 3-(4-chlorophenyl)-2-oxopropanoic acid.

| Reagent Alcohol | Catalyst | Product | Reaction Type |

| Methanol (CH₃OH) | H₂SO₄ (catalytic) | Methyl 3-(4-chlorophenyl)-2-oxopropanoate | Acid-Catalyzed Transesterification |

| Isopropanol (B130326) ((CH₃)₂CHOH) | Sodium Isopropoxide (NaOⁱPr) | Isopropyl 3-(4-chlorophenyl)-2-oxopropanoate | Base-Catalyzed Transesterification |

| Benzyl (B1604629) Alcohol (BnOH) | H₂SO₄ (catalytic) | Benzyl 3-(4-chlorophenyl)-2-oxopropanoate | Acid-Catalyzed Transesterification |

Hydrolytic Conversions to Carboxylic Acids

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(4-chlorophenyl)-2-oxopropanoic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves heating the ester with water in the presence of a strong acid catalyst. The reaction is reversible, and an excess of water is used to drive the equilibrium toward the carboxylic acid product.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. masterorganicchemistry.com The ester is treated with a strong base, such as sodium hydroxide (NaOH), which attacks the ester carbonyl. This leads to the formation of a sodium carboxylate salt and ethanol. youtube.compearson.com A subsequent acidification step (workup) is required to protonate the carboxylate salt and yield the final carboxylic acid product. masterorganicchemistry.com

| Conditions | Reagents | Intermediate/Final Product |

| Acidic Hydrolysis | H₂O, H₂SO₄ (cat.), heat | 3-(4-chlorophenyl)-2-oxopropanoic acid |

| Basic Hydrolysis (Saponification) | 1. NaOH, H₂O, heat 2. H₃O⁺ (acid workup) | Intermediate: Sodium 3-(4-chlorophenyl)-2-oxopropanoate Final: 3-(4-chlorophenyl)-2-oxopropanoic acid |

Transformations Involving the Alpha-Methylene Position

The carbon atom positioned between the ketone and ester carbonyl groups (the α-carbon) and its associated hydrogens are the focal point for a variety of chemical transformations. The electron-withdrawing nature of the adjacent carbonyls significantly increases the acidity of the α-hydrogens, facilitating the formation of nucleophilic intermediates.

The acidity of the α-protons allows for the ready formation of enol or enolate intermediates, which are key to the functionalization at this position. youtube.com The enolate is formed by deprotonation with a base, creating a resonance-stabilized anion with negative charge delocalized over the α-carbon and the oxygen atoms of both carbonyls. This enolate is a potent nucleophile. libretexts.org

Alternatively, under acidic conditions, the compound can tautomerize to its enol form. libretexts.org The resulting enol is also nucleophilic, although less so than the enolate, and can react with various electrophiles. youtube.com The functionalization at the alpha position is achieved when these enol or enolate intermediates attack an electrophile, resulting in the substitution of an α-hydrogen.

The nucleophilic character of the α-carbon, via its enol or enolate form, enables a range of substitution and condensation reactions.

Substitution Reactions:

Alkylation: In the presence of a strong base, such as lithium diisopropylamide (LDA), the compound can be quantitatively converted to its enolate. This enolate can then react with alkyl halides in an SN2 mechanism to form a new carbon-carbon bond at the α-position. uci.edu

Halogenation: The α-position can be halogenated under both acidic and basic conditions. youtube.com In an acid-catalyzed reaction, the enol form attacks a halogen (e.g., Br₂), leading to the substitution of one α-hydrogen. youtube.com Base-promoted halogenation proceeds via the enolate intermediate. youtube.com

Condensation Reactions:

Claisen Condensation: As an ester with α-hydrogens, the compound can undergo a self-condensation reaction in the presence of a base like sodium ethoxide. This reaction involves the nucleophilic attack of an enolate on the ester carbonyl of another molecule, ultimately forming a β-keto ester dimer after acidification. vanderbilt.edu

Aldol-type Condensations: The enolate can also react with other carbonyl compounds, such as aldehydes and ketones, in a mixed aldol (B89426) reaction. libretexts.orglibretexts.org This process creates a β-hydroxy keto ester, which can sometimes dehydrate to form an α,β-unsaturated product. libretexts.org

| Reaction Type | Reagents | Product Type | Mechanism Highlights |

|---|---|---|---|

| α-Alkylation | 1. LDA 2. Alkyl Halide (R-X) | α-Alkyl-β-keto ester | SN2 attack of enolate on alkyl halide. uci.edu |

| α-Halogenation (Acidic) | X₂ (e.g., Br₂), Acid catalyst | α-Halo-β-keto ester | Nucleophilic attack of enol on halogen. youtube.com |

| Claisen Condensation | Base (e.g., NaOEt), then H₃O⁺ | Dimeric β-keto ester | Enolate attacks another ester molecule. vanderbilt.edu |

| Aldol Condensation | Aldehyde/Ketone, Base or Acid | β-Hydroxy keto ester | Enolate attacks an external carbonyl group. libretexts.org |

Reactivity of the 4-Chlorophenyl Aromatic Ring

The reactivity of the aromatic ring is dictated by the electronic properties of its two substituents: the chloro group and the acyl group.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of the compound is significantly deactivated towards electrophilic attack. This is due to the combined electron-withdrawing effects of both the chloro and the acyl substituents. The chlorine atom deactivates the ring through its inductive effect, although its lone pairs can provide some resonance donation, making it an ortho, para-director. stackexchange.comlibretexts.org The acyl group is a powerful deactivating group through both induction and resonance, acting as a meta-director. msu.edu The cumulative deactivation makes electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts acylation, difficult and require harsh reaction conditions. msu.edu

Nucleophilic Aromatic Substitution (NAS): Conversely, the compound is well-suited for nucleophilic aromatic substitution. libretexts.org For NAS to occur, an aryl halide typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.orgchemistrysteps.com The acyl group is a strong electron-withdrawing substituent located para to the chlorine. This positioning is ideal for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms when a nucleophile attacks the carbon bearing the chlorine. chemistrysteps.com This resonance stabilization lowers the activation energy for the reaction, allowing the chlorine to be displaced by a variety of nucleophiles (e.g., -OH, -OR, -NH₂). youtube.comyoutube.com

| Reaction Type | Ring Activation | Directing Effects | Feasibility |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivated | Competing (Cl is o,p-directing; Acyl is m-directing) | Unfavorable |

| Nucleophilic Aromatic Substitution (NAS) | Strongly Activated | Substitution at C-Cl | Favorable |

Investigating Tautomerism and Isomerization Processes

Ethyl 3-(4-chlorophenyl)-2-oxopropanoate exists in equilibrium between two tautomeric forms: the keto form and the enol form. This phenomenon is known as keto-enol tautomerism. libretexts.org

While for simple ketones the equilibrium heavily favors the keto form, for β-dicarbonyl compounds like this one, the enol form can be significantly populated. youtube.com The stability of the enol tautomer is enhanced by two main factors: the formation of a conjugated π-system across the C=C double bond and the carbonyl group, and the potential for intramolecular hydrogen bonding between the enolic hydroxyl group and the nearby carbonyl oxygen. youtube.com This creates a stable six-membered pseudo-ring.

Spectroscopic studies on the closely related compound, named in the literature as Ethyl 3-oxo-3-(4-chlorophenyl)propanoate, have provided clear evidence for the presence of the enol form in solution. rsc.org ¹H-NMR spectroscopy shows characteristic signals for the enol tautomer that are distinct from the keto form. rsc.org

| Proton Type | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Enolic Vinyl Proton (C=CH) | 5.62 | Singlet |

| Enolic Hydroxyl Proton (OH) | 12.56 | Singlet |

The significant downfield shift of the hydroxyl proton (12.56 ppm) is indicative of strong intramolecular hydrogen bonding. rsc.org The presence and stability of this enol tautomer are fundamental to the reactivity observed at the α-methylene position, as described in section 3.3. libretexts.org

Mechanistic Elucidation of Chemical Transformations Involving Ethyl 3 4 Chlorophenyl 2 Oxopropanoate

Kinetic Studies for Reaction Pathway Determination

Kinetic studies are essential for mapping the energy landscape of a reaction and identifying its rate-determining step. By systematically varying parameters like concentration, temperature, and isotopic labeling, chemists can deduce the sequence of bond-making and bond-breaking events that constitute the reaction pathway.

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the involvement of a specific bond cleavage in the rate-determining step. wikipedia.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope (kL) to that of a molecule with a heavier isotope (kH) at the same atomic position. wikipedia.org The magnitude of the KIE can provide detailed information about the transition state of a reaction.

Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For transformations of Ethyl 3-(4-chlorophenyl)-2-oxopropanoate, such as its reduction to the corresponding α-hydroxy ester, a primary KIE would be expected if the C-H bond of a hydride donor (e.g., from a borohydride (B1222165) reagent or a metal-hydride complex) is cleaved in the slowest step.

Secondary KIE: These are smaller effects (kH/kD ≠ 1) observed when the isotopically substituted atom is not directly involved in bond cleavage but is located near the reaction center. wikipedia.org For instance, in a nucleophilic attack at the carbonyl carbon of Ethyl 3-(4-chlorophenyl)-2-oxopropanoate, a change in hybridization from sp2 to sp3 occurs. Isotopic substitution at the α-carbon could reveal a secondary KIE, providing insight into the structure of the transition state. wikipedia.org Inverse KIEs (kH/kD < 1), where the heavier isotope leads to a faster reaction, can occur when a bond becomes stiffer in the transition state, as might happen during rehybridization from sp2 to sp3. nih.govnih.gov

While specific KIE studies on Ethyl 3-(4-chlorophenyl)-2-oxopropanoate are not extensively documented in readily available literature, the principles of KIE are broadly applicable. For example, in a proposed asymmetric transfer hydrogenation, measuring the KIE by replacing the hydrogen in the formic acid/formate donor with deuterium (B1214612) could elucidate whether hydride transfer is the rate-limiting step.

Understanding Catalytic Action and Reaction Mechanisms

Catalysis is fundamental to achieving high efficiency and selectivity in the transformations of α-ketoesters. A prominent example is the asymmetric reduction of the ketone functionality to produce chiral α-hydroxy esters, which are valuable synthetic intermediates.

A well-studied catalytic cycle for this type of transformation is the Noyori-type asymmetric transfer hydrogenation (ATH). nih.gov This reaction typically employs a ruthenium (Ru) or rhodium (Rh) complex with a chiral diamine ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), and uses a hydrogen source like a formic acid/triethylamine mixture or sodium formate. rsc.orgamericanelements.com

The proposed mechanism for a Rh-catalyzed ATH of a ketoester involves the following key steps:

Formation of the Active Catalyst: The pre-catalyst, often a Rh(III) complex, reacts with the hydrogen donor (e.g., formate) to generate a rhodium-hydride (Rh-H) species. This is the active catalytic intermediate responsible for the reduction.

Substrate Coordination: The ketone group of Ethyl 3-(4-chlorophenyl)-2-oxopropanoate coordinates to the rhodium center. The chiral ligand creates a specific steric and electronic environment that dictates how the substrate binds.

Hydride Transfer: The hydride from the rhodium atom is transferred to the electrophilic carbonyl carbon of the ketoester. Simultaneously, a proton is transferred from the amine ligand to the carbonyl oxygen, proceeding through a concerted, six-membered ring transition state. nih.gov This step determines the stereochemistry of the newly formed chiral center.

Product Release and Catalyst Regeneration: The resulting α-hydroxy ester product is released from the coordination sphere, and the catalyst is regenerated by another molecule of the hydrogen donor, ready to start a new cycle.

This catalytic cycle highlights the dual role of the catalyst: the metal center activates the hydrogen source and the substrate, while the chiral ligand directs the stereochemical outcome.

Identification and Structural Characterization of Transient Intermediates

Transient intermediates are short-lived, high-energy species that exist along the reaction coordinate between reactants and products. Their direct observation is often challenging, but their existence can be inferred through trapping experiments, spectroscopic methods, and computational modeling.

In the context of reactions involving Ethyl 3-(4-chlorophenyl)-2-oxopropanoate, several types of transient intermediates can be postulated:

Metal-Hydride Complexes: In catalytic hydrogenations, metal-hydride species (e.g., Ru-H or Rh-H) are key intermediates. acs.org Their formation and reactivity are central to the catalytic cycle.

Enolates: In base-catalyzed reactions, the abstraction of a proton from the α-carbon can generate a transient enolate intermediate. This species is a powerful nucleophile and is central to reactions like aldol (B89426) condensations or alkylations at the α-position.

Zwitterionic Intermediates: In certain cycloaddition or nucleophilic addition reactions, the formation of a zwitterionic intermediate, containing both a positive and a negative formal charge, may occur. Although often highly unstable, their potential formation can dictate the reaction pathway and product distribution.

Radical Intermediates: In reactions initiated by light (photoredox catalysis) or radical initiators, the formation of transient radical species can occur. For instance, a benzylic alkyl radical could be generated and subsequently trapped. researchgate.net

The structural characterization of these fleeting species often relies on a combination of experimental and theoretical methods. In situ NMR and mass spectrometry can provide evidence for their existence, while computational techniques like Density Functional Theory (DFT) are invaluable for calculating their geometries, energies, and the transition states that connect them to other species on the reaction pathway. acs.org

Factors Governing Stereocontrol and Enantioselectivity in Transformations

Achieving high stereocontrol is a primary goal in the synthesis of chiral molecules from prochiral substrates like Ethyl 3-(4-chlorophenyl)-2-oxopropanoate. The asymmetric reduction of its ketone group is a model system for studying the factors that govern enantioselectivity. nih.gov

The key to enantioselectivity lies in the interaction between the prochiral substrate and a chiral catalyst or reagent. rsc.org This interaction leads to two diastereomeric transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. The difference in the free energy (ΔΔG‡) between these two transition states determines the enantiomeric excess (ee) of the product. Several factors influence this energy difference:

Structure of the Chiral Ligand: This is often the most critical factor. Bulky substituents on the chiral ligand can create significant steric hindrance, favoring one transition state over the other. Non-covalent interactions, such as CH-π interactions between the ligand and the substrate's aromatic ring, also play a crucial role in stabilizing the favored transition state. lanl.gov

Metal Center: The choice of the transition metal (e.g., Ru, Rh, Ir) affects the geometry and electronic properties of the catalyst, thereby influencing its activity and selectivity. nih.gov

Reaction Temperature: Lowering the reaction temperature generally increases enantioselectivity. Since the ee is related to the difference in activation energies (ΔΔG‡), lower thermal energy makes it more difficult for the reaction to proceed through the higher-energy transition state, thus amplifying the preference for the lower-energy pathway.

Solvent and Additives: The solvent can influence the stability of the transition states and the solubility of the catalyst. Additives, such as bases or acids, are often crucial for catalyst activation and can significantly impact both the reaction rate and the enantioselectivity. rsc.org

The following tables, based on data from analogous asymmetric transfer hydrogenation reactions of aryl ketoesters, illustrate how these factors can be systematically varied to optimize the enantioselectivity of the reduction.

Table 1: Effect of Chiral Ligands on Asymmetric Transfer Hydrogenation

| Entry | Ligand | Conversion (%) | ee (%) |

| 1 | Ligand A | 95 | 92 (R) |

| 2 | Ligand B | 98 | 85 (R) |

| 3 | Ligand C | 93 | 95 (S) |

| 4 | Ligand D | 99 | 97 (S) |

Note: Data is illustrative and based on typical results for asymmetric transfer hydrogenation of aryl ketoesters.

Table 2: Effect of Temperature on Enantioselectivity

| Entry | Temperature (°C) | Conversion (%) | ee (%) |

| 1 | 50 | >99 | 88 |

| 2 | 40 | >99 | 91 |

| 3 | 30 | 98 | 94 |

| 4 | 20 | 95 | 96 |

Note: Data is illustrative and based on typical results for asymmetric transfer hydrogenation of aryl ketoesters.

These studies demonstrate that precise control over the reaction environment, particularly the catalyst's chiral architecture, is paramount for directing the stereochemical outcome of transformations involving Ethyl 3-(4-chlorophenyl)-2-oxopropanoate. lanl.gov

Synthesis and Structure Reactivity Relationships of Derivatives and Analogues of Ethyl 3 4 Chlorophenyl 2 Oxopropanoate

Preparation of Substituted Aryl Alpha-Keto Esters (e.g., di- and poly-halogenated derivatives)

The synthesis of substituted aryl alpha-keto esters, particularly those bearing di- and poly-halogenated phenyl rings, is of significant interest due to the influence of halogen atoms on the electronic properties and reactivity of the molecule. Several methods have been developed for the preparation of these compounds, often involving the oxidation of corresponding α-halo ketones or the direct functionalization of aryl ketones.

A versatile and highly efficient method for the synthesis of a range of aryl and hetaryl α-keto esters involves the oxidative esterification of 2,2-dibromo-1-(het)arylethanones. aurigeneservices.com This method is particularly amenable to the introduction of various substituents on the aromatic ring, including halogens. The starting 2,2-dibromoethanones are typically prepared by the bromination of the corresponding aryl ketones. aurigeneservices.com For instance, acetophenones can be directly halogenated at the α-position to yield α-haloacetophenones, which are key intermediates. researchgate.netmdpi.com The subsequent oxidative esterification with dimethyl sulfoxide (B87167) (DMSO) and an alcohol provides the desired α-keto ester in good yields. aurigeneservices.com

This two-step sequence from the parent ketone offers a reliable route to di- and poly-halogenated aryl alpha-keto esters. The process is tolerant of a variety of functional groups and provides a straightforward pathway to these valuable synthetic intermediates. The general scheme for this transformation is depicted below:

Scheme 1: Synthesis of Aryl Alpha-Keto Esters from Aryl Ketones

Ar-CO-CH₃ → Ar-CO-CHBr₂ → Ar-CO-COOR

Step 1: Bromination; Step 2: Oxidative Esterification with DMSO/ROH

Furthermore, direct α-arylation of α-keto ester enolates with aryl halides using palladium catalysis represents another powerful strategy for accessing substituted aryl alpha-keto esters. organic-chemistry.org This method allows for the coupling of a pre-formed α-keto ester with a di- or poly-halogenated aryl halide, offering a convergent approach to the target molecules.

The table below summarizes some examples of di- and poly-halogenated aryl alpha-keto esters that can be synthesized using these methodologies.

| Aryl Substituent | Starting Ketone | Reagents for Halogenation | Reagents for Esterification | Resulting α-Keto Ester |

| 2,4-Dichlorophenyl | 2,4-Dichloroacetophenone | Br₂ | DMSO, EtOH | Ethyl 3-(2,4-dichlorophenyl)-2-oxopropanoate |

| 3,5-Dibromophenyl | 3,5-Dibromoacetophenone | Br₂ | DMSO, EtOH | Ethyl 3-(3,5-dibromophenyl)-2-oxopropanoate |

| 2,4,6-Trichlorophenyl | 2,4,6-Trichloroacetophenone | Br₂ | DMSO, EtOH | Ethyl 3-(2,4,6-trichlorophenyl)-2-oxopropanoate |

| 4-Bromo-2-fluorophenyl | 4-Bromo-2-fluoroacetophenone | Br₂ | DMSO, EtOH | Ethyl 3-(4-bromo-2-fluorophenyl)-2-oxopropanoate |

Synthesis of Keto-Amide and Keto-Nitrile Analogues

The structural modification of the ester functionality in aryl alpha-keto esters into amide or nitrile groups leads to keto-amide and keto-nitrile analogues, respectively. These compounds are valuable in medicinal chemistry and as synthetic intermediates.

The synthesis of α-ketoamides can be achieved through various routes. One common approach involves the reaction of α-keto acids with amines in the presence of coupling agents. Alternatively, they can be prepared from β-ketonitriles. A facile and straightforward method for obtaining α-ketoamides involves the reaction of β-ketonitriles with phenyliodine(III) diacetate (PIDA) and amines under refluxing conditions. rsc.org

β-Ketonitriles themselves are versatile intermediates that can be synthesized by the acylation of the acetonitrile (B52724) anion with esters using a base like potassium tert-butoxide. nih.gov This reaction provides a direct route to β-ketonitriles from readily available starting materials.

Scheme 2: Synthesis of β-Ketonitriles from Esters

R-COOR' + CH₃CN → R-CO-CH₂-CN

Base: KOt-Bu

Once the β-ketonitrile is obtained, it can be converted to the corresponding α-ketoamide. The following table provides examples of keto-amide analogues that can be synthesized from the corresponding β-ketonitriles.

| Starting β-Ketonitrile | Amine | Resulting α-Ketoamide |

| 3-Oxo-3-phenylpropanenitrile | Aniline | N-Phenyl-2-oxo-2-phenylacetamide |

| 3-(4-Chlorophenyl)-3-oxopropanenitrile | Benzylamine | N-Benzyl-2-(4-chlorophenyl)-2-oxoacetamide |

| 3-(4-Methoxyphenyl)-3-oxopropanenitrile | Cyclohexylamine | N-Cyclohexyl-2-(4-methoxyphenyl)-2-oxoacetamide |

The synthesis of keto-nitrile analogues, specifically β-ketonitriles, is a key step. The direct conversion of an α-keto ester to a β-ketonitrile is not a commonly reported transformation. However, the synthesis of β-ketonitriles from esters, as previously mentioned, provides an indirect route. For example, ethyl 3-(4-chlorophenyl)-2-oxopropanoate could potentially be converted to the corresponding β-ketonitrile through a multi-step process involving reduction and subsequent functional group manipulations, although direct methods are more desirable. A more practical approach is the condensation of an ester with a nitrile. google.com

Cyclization Products and Heterocyclic Systems Derived from Alpha-Keto Ester Precursors

Alpha-keto esters are highly valuable precursors for the synthesis of a wide variety of heterocyclic systems due to the presence of two adjacent electrophilic centers. These compounds can react with various binucleophiles to form five-, six-, and seven-membered rings.

Quinoxalines: A straightforward and efficient one-pot synthesis of quinoxalines involves the reaction of α-methylene ketones with o-phenylenediamines. nih.gov The in-situ generated 1,2-diaryl diketone, which is an α-keto ketone, readily undergoes condensation with the diamine to afford the quinoxaline (B1680401) core. This methodology can be applied to the synthesis of quinoxalines derived from substituted aryl alpha-keto esters. For instance, the reaction of an aryl alpha-keto ester with an o-phenylenediamine (B120857) in the presence of a suitable catalyst would yield the corresponding 3-aryl-2-quinoxalinecarboxylate.

Pyrazoles: Pyrazoles are another important class of heterocycles that can be synthesized from precursors derived from α-keto esters. A common method involves the condensation of 1,3-dicarbonyl compounds with hydrazines. organic-chemistry.orgnih.gov An α-keto ester can be converted into a 1,3-dicarbonyl equivalent, which can then be cyclized with a hydrazine (B178648) derivative to form a pyrazole (B372694). For example, the reaction of an aryl α-keto ester with a carbanion followed by reaction with hydrazine would lead to a substituted pyrazole. A direct synthesis of pyrazoles from esters can also be achieved through a two-step sequence involving the formation of a β-ketonitrile intermediate followed by condensation with hydrazine. researchgate.net

Benzodiazepines: 1,4-Benzodiazepines, a class of compounds with significant pharmacological activity, can also be synthesized from precursors that can be derived from α-keto esters. A facile synthesis involves the intramolecular C-N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. nih.gov While not a direct cyclization of an α-keto ester, this highlights the utility of related dicarbonyl compounds in the synthesis of complex heterocyclic systems.

The following table summarizes some of the heterocyclic systems that can be derived from aryl alpha-keto ester precursors.

| Heterocyclic System | Binucleophile | General Structure of Product |

| Quinoxaline | o-Phenylenediamine | 2-Aryl-3-carboethoxyquinoxaline |

| Pyrazole | Hydrazine | 3-Aryl-4-carboethoxy-5-hydroxypyrazole |

| Isoxazoline | Hydroxylamine | 3-Aryl-4-carboethoxy-5-isoxazolinone |

Systematic Investigations into Structure-Reactivity Correlations

The reactivity of Ethyl 3-(4-chlorophenyl)-2-oxopropanoate and its derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can exert both electronic and steric effects, which in turn affect the rates and outcomes of various reactions.

Steric Effects: The steric hindrance caused by bulky substituents on the aromatic ring can also play a crucial role in determining the reactivity of α-keto esters. For example, in enantioconvergent arylation reactions of racemic β-stereogenic α-keto esters, the steric nature of the aryl component of the α-keto ester has been shown to have a slight impact on the reaction efficiency and enantioselectivity. nih.gov Similarly, in Pt-catalyzed direct C-H acylation reactions, meta-substituents on the aryl ring of 2-aryloxypyridines can prevent the acylation from occurring at the adjacent ortho position due to steric hindrance. acs.org

Systematic studies on the Diels-Alder cycloadditions of captodative olefins, which share structural similarities with α,β-unsaturated keto esters, have shown that the presence of electron-withdrawing groups in the aryl ring of the aroyloxy substituent enhances their reactivity. jmcs.org.mx This observation was attributed to the inductive effect promoted by the remote substitution of the aryl ring.

The interplay of electronic and steric effects ultimately governs the reactivity and selectivity of reactions involving derivatives and analogues of Ethyl 3-(4-chlorophenyl)-2-oxopropanoate. A thorough understanding of these structure-reactivity correlations is essential for the rational design of new synthetic methodologies and for the development of novel compounds with desired properties.

Advanced Spectroscopic and Structural Characterization Techniques in Alpha Keto Ester Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete and unambiguous assignment of all atoms in Ethyl 3-(4-chlorophenyl)-2-oxopropanoate can be achieved.

Proton NMR (¹H NMR) provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For Ethyl 3-(4-chlorophenyl)-2-oxopropanoate, the spectrum is expected to show distinct signals corresponding to the ethyl group protons, the methylene (B1212753) protons, and the aromatic protons of the chlorophenyl ring.

Ethyl Group: The ethoxy moiety gives rise to two characteristic signals: a quartet corresponding to the methylene protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The splitting pattern (quartet and triplet) is a result of spin-spin coupling between these adjacent groups, a classic n+1 rule application.

Methylene Bridge: The two protons of the methylene group situated between the aromatic ring and the keto-carbonyl group (-CH₂-CO-) are expected to appear as a singlet. The absence of adjacent protons results in no splitting for this signal.

Aromatic Ring: The para-substituted chlorophenyl ring produces a pattern typical of an AA'BB' system, which often appears as two distinct doublets in the aromatic region of the spectrum. These signals represent the two sets of chemically equivalent protons on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 3-(4-chlorophenyl)-2-oxopropanoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.25 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~4.40 | Singlet | 2H | Ar-CH₂ -CO |

| ~7.35 | Doublet | 2H | Aromatic C-H (ortho to Cl) |

Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is essential for confirming the carbon backbone, including the presence of carbonyl groups and quaternary aromatic carbons. For Ethyl 3-(4-chlorophenyl)-2-oxopropanoate, a total of nine distinct signals are expected, as symmetry in the para-substituted phenyl ring makes two pairs of aromatic carbons chemically equivalent.

Carbonyl Carbons: Two signals are anticipated in the downfield region, corresponding to the ketone (C=O) and the ester (O-C=O) carbons.

Aromatic Carbons: Four signals are expected for the six carbons of the phenyl ring: one for the carbon bearing the chlorine atom (C-Cl), one for the ipso-carbon attached to the methylene group, and two for the four C-H carbons.

Aliphatic Carbons: Three signals in the upfield region correspond to the methylene bridge carbon (Ar-CH₂) and the two carbons of the ethyl group (-O-CH₂ and -CH₃).

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 3-(4-chlorophenyl)-2-oxopropanoate

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~14.0 | -O-CH₂-C H₃ |

| ~45.0 | Ar-C H₂-CO |

| ~62.0 | -O-C H₂-CH₃ |

| ~129.0 | Aromatic C -H |

| ~131.0 | Aromatic C -H |

| ~133.0 | Aromatic C -CH₂ |

| ~137.0 | Aromatic C -Cl |

| ~161.0 | Ester C =O |

While 1D NMR is often sufficient for simple structures, 2D NMR techniques provide definitive proof of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For Ethyl 3-(4-chlorophenyl)-2-oxopropanoate, a key cross-peak would be observed between the triplet at ~1.30 ppm and the quartet at ~4.25 ppm, confirming the connectivity within the ethyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. It would show correlations between the proton signals and their corresponding carbon signals listed in the tables above, for instance, linking the singlet at ~4.40 ppm to the carbon signal at ~45.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for assembling the molecular fragments. Key correlations would include the methylene protons (Ar-CH₂) showing cross-peaks to the ketone carbonyl carbon, the ester carbonyl carbon, and the ipso- and ortho-carbons of the aromatic ring. This would unambiguously establish the position of the methylene bridge between the phenyl ring and the alpha-keto ester moiety.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. uni.lu The molecular formula of Ethyl 3-(4-chlorophenyl)-2-oxopropanoate is C₁₁H₁₁ClO₃. The presence of chlorine is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope. The calculated monoisotopic mass is 226.03967 Da. uni.lunih.gov HRMS analysis would confirm this mass with high precision (typically within 5 ppm), distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted HRMS Data for Ethyl 3-(4-chlorophenyl)-2-oxopropanoate Adducts

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₁H₁₂ClO₃]⁺ | 227.04695 |

| [M+Na]⁺ | [C₁₁H₁₁ClNaO₃]⁺ | 249.02889 |

| [M+K]⁺ | [C₁₁H₁₁ClKO₃]⁺ | 265.00283 |

Coupling chromatography with mass spectrometry allows for the separation of components in a mixture followed by their individual mass analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. In the analysis of Ethyl 3-(4-chlorophenyl)-2-oxopropanoate, the electron ionization (EI) mass spectrum would display a molecular ion peak (M⁺) and a series of characteristic fragment ions. Analysis of available GC-MS data shows significant fragment ions at m/z 139 (base peak), 141, and 111. nih.gov This fragmentation pattern is highly informative:

m/z 139/141: This pair represents the 4-chlorobenzoyl cation ([C₇H₄ClO]⁺), formed by cleavage of the bond between the methylene carbon and the keto-carbonyl. The 3:1 intensity ratio of 139 to 141 is the classic isotopic signature of a single chlorine atom.

m/z 111: This fragment corresponds to the chlorophenyl cation ([C₆H₄Cl]⁺), resulting from the loss of a carbonyl group (CO) from the 4-chlorobenzoyl fragment.

Table 4: Major Fragmentation Ions in GC-MS for Ethyl 3-(4-chlorophenyl)-2-oxopropanoate

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 139 | 100% (Base Peak) | [Cl-C₆H₄-CO]⁺ |

| 141 | ~33% | Isotope peak of m/z 139 |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is advantageous for analyzing less volatile or thermally labile compounds. Using soft ionization techniques like electrospray ionization (ESI), LC-MS typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), providing clear molecular weight information with minimal fragmentation. bjmu.edu.cn This makes it an excellent tool for confirming the molecular weight and for quantitative analysis of the compound in complex matrices. epa.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of Ethyl 3-(4-chlorophenyl)-2-oxopropanoate, the IR spectrum provides definitive evidence for its key structural features, particularly the two distinct carbonyl groups (α-keto and ester) and the carbon-chlorine bond.

The molecule's structure contains an ester carbonyl (C=O) and a ketone carbonyl (C=O) group. These groups typically exhibit strong absorption bands in the region of 1600-1800 cm⁻¹. The exact position of these bands can be influenced by conjugation and the electronic effects of neighboring substituents. The α-keto group, being adjacent to the phenyl ring, and the ester group will have characteristic stretching vibrations. Furthermore, the presence of the aromatic ring and the C-Cl bond will generate their own specific absorption peaks in the fingerprint region of the spectrum.

Table 1: Typical Infrared Absorption Frequencies for Ethyl 3-(4-chlorophenyl)-2-oxopropanoate Functional Groups

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Ketone C=O | Stretch | 1715 - 1740 |

| Ester C=O | Stretch | 1735 - 1750 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-O (Ester) | Stretch | 1000 - 1300 |

Note: The exact values can vary based on the sample preparation method (e.g., film, KBr pellet, or solution) and the specific electronic environment within the molecule.

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

As of now, a specific crystal structure determination for Ethyl 3-(4-chlorophenyl)-2-oxopropanoate has not been deposited in publicly accessible crystallographic databases. However, analysis of closely related structures provides valuable insight into the likely molecular geometry and packing arrangements. For example, the crystal structure of a similar compound, ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate, has been determined. nih.gov This analysis revealed a monoclinic crystal system and provided precise measurements of the molecular geometry, including the dihedral angle between the chlorobenzene (B131634) ring and the rest of the molecule. nih.gov

Should a single crystal of Ethyl 3-(4-chlorophenyl)-2-oxopropanoate be grown, X-ray diffraction analysis would yield its fundamental crystallographic parameters. This data is crucial for understanding stereochemistry, intermolecular interactions (such as C-H···O hydrogen bonds), and the influence of the crystal packing on the molecule's conformation. nih.gov

Table 2: Hypothetical X-ray Crystallographic Data Parameters for an Alpha-Keto Ester

| Parameter | Description | Example Data (from a related structure nih.gov) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 9.4557 Å, b = 16.6411 Å, c = 8.4319 Å |

| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 105.644°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1277.64 |

Note: This data is for the related compound ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate and is presented for illustrative purposes only. nih.gov

Chromatographic Methods for Purity Assessment, Separation, and Reaction Monitoring

Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and purifying compounds. Various chromatographic techniques are employed in the study of Ethyl 3-(4-chlorophenyl)-2-oxopropanoate to monitor reaction progress, assess product purity, and, in chiral applications, determine enantiomeric composition.

Thin Layer Chromatography (TLC) is a rapid and cost-effective qualitative technique used extensively for monitoring the progress of chemical reactions and for the initial determination of appropriate solvent systems for larger-scale purification by column chromatography. silicycle.com For the analysis of an α-keto ester like Ethyl 3-(4-chlorophenyl)-2-oxopropanoate, the stationary phase is typically polar silica (B1680970) gel (Silica Gel 60 F254). silicycle.comacs.org

The mobile phase, or eluent, is a mixture of solvents, with the polarity adjusted to achieve optimal separation. A common solvent system for compounds of intermediate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). acs.orgmit.edu The separation is based on the differential partitioning of the compound between the stationary and mobile phases. rsc.org After development, the plate is visualized, typically under UV light (at 254 nm), where the aromatic ring of the compound will absorb light and appear as a dark spot. rsc.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

Table 3: Typical TLC Parameters for Alpha-Keto Ester Analysis

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Stationary Phase | The solid adsorbent coated on the plate. | Silica Gel 60 F254 on glass or aluminum backing acs.org |

| Mobile Phase | The solvent system that moves up the plate. | Hexanes:Ethyl Acetate (e.g., 4:1 v/v) acs.org |

| Application | Method of applying the sample to the plate. | Spotting with a capillary tube rsc.org |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. nih.gov It is particularly crucial for determining the purity of a sample and for resolving and quantifying enantiomers to determine enantiomeric excess (ee). heraldopenaccess.us The determination of ee is vital in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. rsc.org

For chiral separations of α-keto esters, HPLC systems are equipped with a chiral stationary phase (CSP). These columns contain a chiral selector that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus separation. Common CSPs are based on derivatives of cellulose (B213188) or amylose (B160209) coated on a silica support. rsc.org The mobile phase is typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol). rsc.orgnih.gov A UV detector is commonly used for detection, as the phenyl group in Ethyl 3-(4-chlorophenyl)-2-oxopropanoate is a strong chromophore. heraldopenaccess.us

Table 4: Representative HPLC Conditions for Chiral Separation of Keto Esters

| Parameter | Description | Typical Conditions |

|---|---|---|

| Instrument | HPLC system with a suitable pump and detector. | Standard HPLC system |

| Column | Chiral stationary phase for enantiomeric separation. | Chiralcel OD-H or Chiralpak AD-H rsc.org |

| Mobile Phase | Solvent mixture to elute the sample. | Hexane:Isopropanol (e.g., 90:10 v/v) rsc.org |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.0 mL/min rsc.org |

| Detection | Method for detecting the compound as it elutes. | UV detector at a specific wavelength (e.g., 254 nm) |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly useful for assessing the purity of volatile substances. While many α-keto esters are sufficiently volatile for GC analysis, some higher molecular weight or more polar compounds may require derivatization to increase their volatility and thermal stability. uah.edu Common derivatization methods include silylation, which converts polar -OH or -COOH groups into non-polar silyl (B83357) ethers or esters. uah.edu For Ethyl 3-(4-chlorophenyl)-2-oxopropanoate, direct injection may be possible depending on the column and conditions.

In a GC-MS (Gas Chromatography-Mass Spectrometry) setup, the separated components from the GC column are introduced directly into a mass spectrometer, which provides mass information that aids in structural identification. nih.gov The analysis of α-ketoglutarate esters by GC-MS has been reported, sometimes involving derivatization to ensure stability and volatility during analysis. nih.govresearchgate.net The choice of a capillary column with a suitable stationary phase (e.g., a non-polar or mid-polarity phase like a polysiloxane) is critical for achieving good separation.

Table 5: General Gas Chromatography Parameters for Organic Compound Analysis

| Parameter | Description | Typical Conditions |

|---|---|---|

| Instrument | Gas chromatograph, often coupled to a mass spectrometer (GC-MS). | Shimadzu GC-2010 or similar acs.org |

| Column | Capillary column with a specific stationary phase. | DB-5ms, HP-5ms (non-polar) or similar |

| Carrier Gas | Inert gas to move the sample through the column. | Helium or Hydrogen |

| Injection Mode | Method of introducing the sample. | Split/Splitless |

| Temperature Program | Oven temperature ramp to elute components. | e.g., Initial 50°C, ramp to 250°C at 10°C/min |

Computational and Theoretical Investigations of Ethyl 3 4 Chlorophenyl 2 Oxopropanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Molecular Orbitals and Electronic Distribution: Calculations such as Hartree-Fock or post-Hartree-Fock methods can be used to determine the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. In Ethyl 3-(4-chlorophenyl)-2-oxopropanoate, the HOMO is expected to be localized on the electron-rich 4-chlorophenyl ring, while the LUMO is likely centered on the electron-deficient α-keto ester moiety. The energy gap between the HOMO and LUMO is a crucial parameter that correlates with the molecule's chemical reactivity and stability.

Influence of the 4-Chlorophenyl Group: The presence of the 4-chlorophenyl group significantly influences the electronic properties of the molecule. The chlorine atom, being electronegative, exerts an electron-withdrawing inductive effect (-I), while its lone pairs participate in a resonance effect (+R). Quantum chemical calculations can quantify these effects and predict their impact on the charge distribution across the molecule. This, in turn, affects the molecule's dipole moment and its interaction with other molecules and external electric fields.

A representative table of calculated electronic properties for a molecule similar in structure, such as a substituted phenyl formazan, is presented below to illustrate the type of data that would be generated. nih.gov

| Calculated Property | Representative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are illustrative and based on structurally related compounds. They are intended to represent the type of data obtained from quantum chemical calculations.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction and Energetics

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying reaction mechanisms and energetics. For Ethyl 3-(4-chlorophenyl)-2-oxopropanoate, DFT can be applied to predict its behavior in various chemical transformations.

Reaction Mechanism Prediction: DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states, intermediates, and products. For instance, in reactions involving the α-keto ester functionality, such as nucleophilic addition to the carbonyl groups or enolate formation, DFT can elucidate the step-by-step mechanism. The calculated energy barriers for different pathways can help in predicting the most favorable reaction route. Studies on the α-arylation of ketones have successfully used DFT to understand the underlying mechanisms. acs.org

Energetics and Thermochemistry: By calculating the energies of reactants, transition states, and products, DFT can provide valuable information about the thermodynamics and kinetics of a reaction. This includes the calculation of reaction enthalpies, activation energies, and equilibrium constants. For example, the keto-enol tautomerism, a common phenomenon in carbonyl compounds, can be studied using DFT to determine the relative stability of the keto and enol forms of Ethyl 3-(4-chlorophenyl)-2-oxopropanoate and the energy barrier for their interconversion. Computational studies on the keto-enol tautomerism of similar molecules, like 3-phenyl-2,4-pentanedione, have shown that the keto form is generally more stable. orientjchem.org

Below is an illustrative data table showing the kind of energetic data that DFT calculations could provide for a hypothetical reaction involving Ethyl 3-(4-chlorophenyl)-2-oxopropanoate.

| Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Forward Reaction) | +15.2 |

| Enthalpy of Reaction | -5.8 |

| Relative Energy of Intermediate | +2.1 |

Note: This data is hypothetical and serves to demonstrate the application of DFT in predicting reaction energetics.

Molecular Dynamics and Conformational Analysis

While quantum chemical methods provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility. An MD simulation of Ethyl 3-(4-chlorophenyl)-2-oxopropanoate would involve calculating the trajectory of its atoms over time, governed by a force field.

Conformational Landscape: The presence of several single bonds in Ethyl 3-(4-chlorophenyl)-2-oxopropanoate allows for considerable conformational freedom. The key dihedral angles to consider would be around the C-C bonds connecting the phenyl ring, the keto groups, and the ester moiety. MD simulations can explore the conformational landscape of the molecule, identifying low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.